Cas no 2171187-48-5 (2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid)

2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and a carboxylate functionality. Its stereochemically defined (3R) configuration ensures high enantiopurity, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions while maintaining acid-labile side-chain stability. The compound’s structural rigidity, imparted by the 2-methylpropanoic acid moiety, enhances its utility in constrained peptide design. Its compatibility with solid-phase peptide synthesis (SPPS) protocols and precise reactivity profile make it a reliable intermediate for constructing complex peptidomimetics and bioactive molecules.
2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid structure
2171187-48-5 structure
Product Name:2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid
CAS No:2171187-48-5
MF:C26H32N2O5
MW:452.542687416077
CID:6478473
PubChem ID:165582517
Update Time:2025-06-08

2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid
    • EN300-1574636
    • 2-[(3R)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylpropanoic acid
    • 2171187-48-5
    • Inchi: 1S/C26H32N2O5/c1-5-17(15-23(29)28(6-2)26(3,4)24(30)31)27-25(32)33-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22H,5-6,15-16H2,1-4H3,(H,27,32)(H,30,31)/t17-/m1/s1
    • InChI Key: FIGFQGKFHPOGEY-QGZVFWFLSA-N
    • SMILES: O(C(N[C@H](CC)CC(N(CC)C(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 95.9Ų

2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid Pricemore >>

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2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid Related Literature

Additional information on 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid

Introduction to 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic Acid (CAS No. 2171187-48-5)

Compound with the chemical name 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid (CAS No. 2171187-48-5) represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biomedicine. The unique combination of functional groups and the presence of a fluorene moiety make it a promising candidate for further research and therapeutic innovation.

The molecular architecture of 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid is meticulously designed to interact with biological targets in a highly specific manner. The presence of an N-ethyl group and an (9H-fluoren-9-yl)methoxycarbonyl moiety enhances its binding affinity and stability, making it an attractive scaffold for the development of novel bioactive molecules. This compound's structural features are particularly relevant in the context of modern drug design, where precision and selectivity are paramount.

In recent years, there has been a surge in research focused on the development of innovative therapeutic agents that leverage advanced chemical scaffolds. The compound 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid exemplifies this trend, as it integrates cutting-edge chemical principles with biological functionality. The fluorene-based moiety, in particular, has been extensively studied for its ability to enhance the pharmacokinetic properties of drug candidates, including improved solubility and bioavailability.

The synthesis and characterization of this compound have been subjects of intense academic interest. Researchers have employed state-of-the-art techniques to elucidate its structural properties and to explore its potential biological activities. Preliminary studies suggest that this compound exhibits promising interactions with various biological targets, making it a valuable tool for investigating mechanisms of disease and for developing new therapeutic strategies.

The role of computational chemistry in the design and optimization of such complex molecules cannot be overstated. Advanced computational methods have been utilized to predict the binding affinities and pharmacokinetic profiles of 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid, providing critical insights into its potential as a drug candidate. These computational approaches have significantly accelerated the drug discovery process, enabling researchers to identify promising leads more efficiently.

In the realm of medicinal chemistry, the development of novel protease inhibitors has been a major focus due to their therapeutic potential in treating various diseases, including cancer and infectious disorders. The structure of 2-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid makes it a compelling candidate for this application. Its ability to interact with specific protease enzymes suggests that it could be developed into a potent inhibitor, potentially offering therapeutic benefits in conditions where protease activity is dysregulated.

The integration of synthetic organic chemistry with biophysical techniques has further enhanced our understanding of the interactions between this compound and biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics simulations have provided detailed insights into its binding mode and mechanism of action. These studies have not only validated the structural integrity of the compound but also highlighted its potential as a lead molecule for further drug development.

The growing interest in fluorinated compounds in pharmaceutical research underscores their unique advantages in drug design. The presence of an (9H-fluoren-9-yl)methoxycarbonyl group in this compound contributes to its favorable pharmacokinetic properties, including enhanced metabolic stability and reduced susceptibility to degradation by enzymatic pathways. These attributes make it an attractive candidate for developing long-lasting therapeutic agents.

Ongoing clinical trials are exploring the efficacy of various fluorinated derivatives in treating chronic diseases. While 2-(3R)-N-ethyl-3-{((9H-fluorenine methoxycarbonyl}amino)pentan amido - 2 - methylpropanoic acid) is not yet tested in humans, its preclinical data are highly encouraging. The compound's ability to modulate key biological pathways without significant off-target effects positions it as a strong contender for future clinical development.

The future direction of research on this compound is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning its molecular structure, researchers aim to enhance its potency, selectivity, and bioavailability while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from bench to bedside.

In conclusion, 2-(3R)-N - ethyl - 3 - {(( 9 H - fluorene - 9 - ylmethoxycarbonyl } amino ) pentan amido ) - 2 - methylpropanoic acid) (CAS No. 2171187 -48 -5) represents a significant advancement in pharmaceutical chemistry with broad implications for drug development. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

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